2,3,4,6-Tetrafluorobiphenyl
Description
2,3,4,6-Tetrafluorobiphenyl is a fluorinated biphenyl derivative characterized by fluorine substituents at the 2, 3, 4, and 6 positions of the biphenyl scaffold. The tetrafluorinated structure enhances lipophilicity and thermal stability compared to non-fluorinated analogs, while the specific substitution pattern influences molecular symmetry, dipole moments, and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C12H6F4 |
|---|---|
Molecular Weight |
226.17 g/mol |
IUPAC Name |
1,2,3,5-tetrafluoro-4-phenylbenzene |
InChI |
InChI=1S/C12H6F4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
SKDWLRPVWTVSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Symmetry : 2,3,5,6-Tetrafluorobiphenyl exhibits a symmetrical structure, enabling predictable crystal packing, whereas this compound’s asymmetry may lead to varied intermolecular interactions .
- Synthesis : 2,3,2',3'-Tetrafluorobiphenyl is synthesized via Suzuki-Miyaura coupling using fluorinated boronic acids , while this compound likely requires regioselective fluorination or advanced cross-coupling strategies due to its substitution pattern .
Comparison with Chlorinated Analogs
Chlorinated biphenyls (e.g., tetrachlorobiphenyls) share structural similarities but differ in electronic and environmental behavior:
Critical Insights :
- Electronegativity : Fluorine’s higher electronegativity reduces electron density in this compound compared to chlorinated analogs, altering reactivity in nucleophilic substitution .
- Environmental Impact : Chlorinated biphenyls exhibit greater environmental persistence and toxicity, whereas fluorinated versions are less studied but may pose distinct risks due to bioaccumulation .
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